1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone
Description
1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at position 2 and a 4-chlorophenoxy-acetyl moiety at position 1. The compound’s synthesis involves alkylation or thioetherification reactions, as demonstrated in studies of analogous benzimidazole-thione derivatives . Key structural features include:
- 4,5-Dihydroimidazole ring: A partially saturated imidazole system, which may influence conformational flexibility and biological activity.
Despite its structural complexity, direct synthesis challenges have been reported, such as the removal of acetyl groups under basic conditions during alkylation reactions .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-15-6-8-16(9-7-15)23-12-17(22)21-11-10-20-18(21)24-13-14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUIVQJVAYQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that features an imidazole ring, a benzylthio group, and a chlorophenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Biological Activity
Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The presence of the imidazole ring is known to enhance interactions with biological targets, potentially leading to inhibition of cancer cell proliferation.
- Antimicrobial Properties : The benzylthio group may contribute to antimicrobial activity, making this compound a candidate for further studies on its effectiveness against various bacterial strains.
Anticancer Activity
A study evaluated several imidazole derivatives for their anticancer effects against various human cancer cell lines. The results indicated that compounds with similar structures exhibited notable cytotoxicity. For instance, derivatives with substituted phenyl groups showed IC50 values in the low micromolar range against pancreatic (Panc-1) and breast (MCF-7) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | Panc-1 | 2.3 |
| 5b | MCF-7 | 1.5 |
| Doxorubicin | Various | 1.1 |
Antimicrobial Activity
Research on thiazole and imidazole derivatives has revealed their potential as antimicrobial agents. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may play a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone with structurally related derivatives, focusing on substituents, synthesis routes, and biological activities:
Key Observations:
Substituent Effects on Activity: Benzylthio vs. Halogen Positioning: The 4-chlorophenoxy group (target compound) vs. 4-bromophenyl () may influence electronic properties, with chlorine’s smaller size favoring membrane permeability.
Synthesis Challenges :
- The target compound’s synthesis is complicated by acetyl group removal under basic conditions , whereas methylthio analogs (e.g., ) are more straightforward to prepare.
Biological Activity Gaps :
- While brominated benzimidazole derivatives () show cytotoxic activity, the target compound’s biological data remain underexplored. Hydrazone derivatives () and pyrimidine-containing analogs () suggest diverse therapeutic avenues worth investigating.
Research Findings and Structural Insights
- Crystallographic Data : Analogous compounds, such as the brominated benzimidazole in , exhibit planar aromatic systems stabilized by halogen bonding, which could guide crystallization studies of the target compound.
- NMR Trends : In , NH and CH₂ signals in benzylthio-imidazole derivatives appear at δ 12.56 ppm and δ 4.50 ppm (¹H-NMR), respectively, consistent with electron-deficient imidazole cores.
- Therapeutic Potential: Methylthio and pyrimidine-substituted analogs () highlight the dihydroimidazole scaffold’s versatility in targeting receptors (e.g., S1PR3) or enzymes (e.g., kinases).
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone?
- Methodological Answer : A common approach involves multi-step reactions starting with the formation of the imidazole core. For example:
- Step 1 : Condensation of substituted benzaldehydes with amines or thiols under reflux in ethanol with glacial acetic acid as a catalyst (yields ~82%) .
- Step 2 : Introduction of the 4-chlorophenoxy group via nucleophilic substitution or coupling reactions. THF and sodium hydride are often used as solvents and bases, respectively, for sulfonylation or alkylation steps .
- Step 3 : Purification via column chromatography (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the imidazole ring, benzylthio, and chlorophenoxy moieties. For example, aromatic protons appear at δ 7.99–8.01 ppm, and methylene groups at δ 4.75 ppm .
- Mass Spectrometry (MS) : High-resolution MS (EI, 70 eV) confirms molecular weight (e.g., m/z 282 [M+1]) and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S = 1.78 Å) and dihedral angles (e.g., 76.67° between aromatic rings) .
Q. What biological assays are typically employed to evaluate its activity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
- Antiviral Screening : Plaque reduction assays using viral models (e.g., influenza A) to determine IC values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity indices .
Advanced Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost. B3LYP achieves <3 kcal/mol deviation in thermochemical data .
- Geometry Optimization : Perform gas-phase optimizations with a 6-31G(d,p) basis set to predict molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps, correlating with experimental reactivity .
- Docking Studies : Combine DFT-optimized structures with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like fungal CYP51 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both disk diffusion and broth microdilution methods to account for solubility differences .
- Batch Consistency : Ensure synthetic reproducibility by monitoring reaction intermediates via HPLC (e.g., >95% purity thresholds) .
- Control Variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .
Q. How is SHELX software utilized in refining the compound’s crystal structure?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data up to θ = 25°. SHELXT solves the structure via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (C–H = 0.95–1.00 Å) and refined using a riding model .
- Validation : Check for R-factor convergence (e.g., R < 0.05) and verify hydrogen-bonding networks (e.g., C–H···O interactions) with Mercury software .
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Methodological Answer :
- Core Modifications : Replace the benzylthio group with fluorobenzylthio (e.g., 3-F substitution) to enhance lipophilicity (logP increase by ~0.5) and antibacterial potency (MIC reduction from 32 to 8 µg/mL) .
- Side Chain Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the chlorophenoxy ring to improve oxidative stability (e.g., t increase by 2× in plasma) .
- Bioisosteric Replacement : Substitute the imidazole ring with triazole to reduce hepatotoxicity (e.g., ALT levels drop from 120 to 40 U/L in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
